Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate
CAS No.: 81110-69-2
Cat. No.: VC21110080
Molecular Formula: C19H21NO3S
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81110-69-2 |
|---|---|
| Molecular Formula | C19H21NO3S |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | benzyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate |
| Standard InChI | InChI=1S/C19H21NO3S/c21-18(23-13-16-9-5-2-6-10-16)12-20-19(22)17(14-24)11-15-7-3-1-4-8-15/h1-10,17,24H,11-14H2,(H,20,22) |
| Standard InChI Key | LFABBWTUJCBFQG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate is an organic compound with considerable complexity in its molecular structure. It contains multiple functional groups that contribute to its unique chemical behavior and biological activity.
Basic Chemical Information
The compound presents a well-defined set of chemical parameters that characterize its physical and chemical properties, as detailed in Table 1 below.
Table 1: Chemical Properties of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate
| Property | Value |
|---|---|
| CAS Number | 81110-69-2 |
| Molecular Formula | C₁₉H₂₁NO₃S |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | benzyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate |
| Standard InChI | InChI=1S/C19H21NO3S/c21-18(23-13-16-9-5-2-6-10-16)12-20-19(22)17(14-24)11-15-7-3-1-4-8-15/h1-10,17,24H,11-14H2,(H,20,22) |
| Standard InChIKey | LFABBWTUJCBFQG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)OCC2=CC=CC=C2 |
The compound possesses a thiol group (-SH), an amide linkage, and two benzyl moieties, creating a complex three-dimensional structure with specific stereochemical characteristics .
Structural Features
The molecular architecture of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate includes several key structural elements:
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A central amide bond (-CONH-) connecting two primary segments of the molecule
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A free thiol (mercapto) group that contributes significantly to its biological activity
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Two benzyl groups providing hydrophobic character and potential for π-π interactions
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An ester functional group contributing to its metabolic profile and pharmaceutical properties
These structural features combine to create a molecule that demonstrates specific pharmacological activities, particularly in relation to enkephalinase inhibition mechanisms.
Nomenclature and Identification
The compound is recognized under multiple nomenclature systems and synonyms in scientific literature and chemical databases.
Common Identifiers
Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate is identified through various systematic and common names, reflecting its chemical structure and relationship to pharmaceutical applications.
Table 2: Synonyms and Alternative Names
| Synonym | Context of Use |
|---|---|
| Deacetyl Racecadotril | Pharmaceutical context, referring to its relationship to Racecadotril |
| Racecadotril Impurity G | European Pharmacopoeia designation |
| Benzyl (((2RS)-2-benzyl-3-sulfanylpropanoyl)amino)acetate | Systematic name emphasizing stereochemistry |
| N-[2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]glycine phenylmethyl ester | Alternative systematic name |
| UNII-2TPS4YR8V8 | Unique Ingredient Identifier |
This diversity of nomenclature reflects the compound's significance across multiple scientific disciplines and regulatory frameworks .
Relationship to Racecadotril
Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate holds significant importance as a metabolic precursor to racecadotril, a well-established antidiarrheal agent.
Metabolic Connection
The compound functions as the deacetylated form of racecadotril, highlighting its crucial role in the pharmacological action pathway. Racecadotril itself is a prodrug that undergoes metabolic transformation to release thiorphan, the active enkephalinase inhibitor. This metabolic relationship positions Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate as an essential intermediate in this therapeutic cascade .
Pharmacological Significance
As noted in clinical research, racecadotril derivatives work through a distinctive mechanism:
"[3-acetylmercapto-2-benzylpropanoyl] – glycine, benzyl ester, is a lipophilic derivative of thiorphan. Racecadotril is rapidly converted in the body to thiorphan, a potent enkephalinase inhibitor. Enkephalins are endogenous opioid peptides secreted by myenteric and sub mucosal neurons in the digestive tract."
This connection demonstrates how Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate participates in the biological pathways that ultimately lead to antisecretory effects in the gastrointestinal tract.
Applications and Pharmacological Properties
The primary significance of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate lies in its relationship to gastrointestinal pharmacology, particularly through its connection to racecadotril.
Research Applications
The compound serves several important research functions:
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As a reference standard for analyzing racecadotril metabolism
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In structure-activity relationship studies of enkephalinase inhibitors
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As an intermediate in pharmaceutical synthesis
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For investigating enzyme interactions related to opioid peptide metabolism
Mechanism of Action Context
Understanding the mechanism of action of racecadotril provides context for the role of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate. Racecadotril's metabolic pathway involves the activation of δ opioid receptors that inhibit chloride ion and fluid secretion in the intestinal tract. This distinguishes it from μ-opiate receptor agonists like loperamide and diphenoxylate, which primarily affect intestinal motility .
This antisecretory mechanism explains why racecadotril demonstrates fewer adverse effects compared to traditional antimotility agents, as confirmed by studies showing "racecadotril reduces the frequency and duration of acute diarrhea of both infectious and noninfectious origin" .
Comparison with Similar Compounds
Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate shares structural similarities with several related compounds but maintains distinctive characteristics that influence its specific applications.
Structural Analogues
Table 3: Comparison with Related Compounds
| Compound | Structural Relationship | Functional Difference |
|---|---|---|
| Racecadotril | Parent compound | Contains acetyl group on thiol |
| Thiorphan | Active metabolite | Simpler structure, primary active moiety |
| Acetorphan | Related enkephalinase inhibitor | Different substitution pattern |
The structural variations between these compounds result in different pharmacokinetic profiles and therapeutic applications .
Pharmacological Comparison
When considering the pharmacological context, it's important to note that racecadotril and its derivatives, including Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, offer distinct advantages over other antidiarrheal agents:
"The pure antisecretory action of racecadotril, its high therapeutic index and lack of effect on the CNS makes it an ideal anti diarrheal. Whatever the type of rehydration (oral or intravenous), the treated group has a significantly lower number of stools and a faster recovery."
This highlights the value of compounds in this class for gastrointestinal pharmacology research and therapeutic applications.
Current Research Directions
Research involving Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate continues to evolve, particularly in the context of understanding enkephalinase inhibition and developing improved gastrointestinal therapeutics.
Structural Optimization Studies
Ongoing research focuses on structural modifications to enhance:
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Metabolic stability
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Receptor selectivity
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Bioavailability
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Duration of action
These modifications aim to develop next-generation compounds with improved therapeutic profiles based on the established mechanism of enkephalinase inhibition .
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